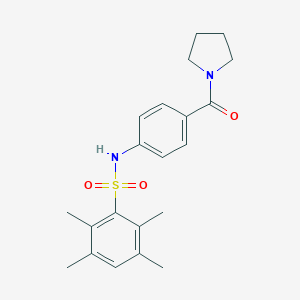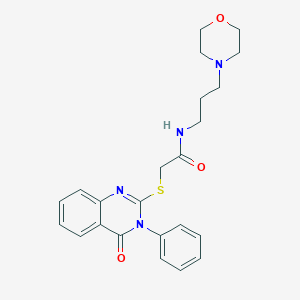
2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” is a chemical compound that is not widely discussed in the literature. It appears to contain a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are often used by medicinal chemists to create compounds for the treatment of human diseases .
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine rings, due to their saturated nature and sp3-hybridization, offer efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional coverage of molecules. This has led to the development of bioactive molecules with target selectivity, demonstrating the importance of pyrrolidine and its derivatives in medicinal chemistry. The review by Li Petri et al. (2021) highlights the versatility of pyrrolidine in drug discovery, emphasizing its role in designing compounds with varied biological profiles through different synthetic strategies and the impact of stereoisomers on drug activity (Li Petri et al., 2021).
Benzenesulfonamide in Medicinal Chemistry
Benzenesulfonamides, as discussed by Gupta (2003), are significant in the development of carbonic anhydrase (CA) inhibitors. The activity of these compounds largely depends on the electronic properties of the sulfonamide group and its interactions with the enzyme. This highlights the critical role of sulfonamide functionalities in designing inhibitors with specificity towards various isoforms of carbonic anhydrase, a strategy that could potentially extend to other target enzymes or receptors in therapeutic contexts (Gupta, 2003).
Heterocyclic Compounds and CNS Drugs
Saganuwan (2017) explores the significant potential of heterocyclic compounds, which include pyrrolidine derivatives, in acting on the Central Nervous System (CNS). These compounds, owing to their structural diversity and the presence of heteroatoms, can affect CNS activity ranging from depression to convulsion. This underscores the importance of heterocyclic chemistry in discovering novel CNS-active drugs, where compounds like 2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide could have applications due to their complex heterocyclic structures (Saganuwan, 2017).
Propiedades
IUPAC Name |
2,3,5,6-tetramethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14-13-15(2)17(4)20(16(14)3)27(25,26)22-19-9-7-18(8-10-19)21(24)23-11-5-6-12-23/h7-10,13,22H,5-6,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSSFGSUDMDLEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B492750.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B492751.png)

![3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B492754.png)
![2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B492755.png)
![2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B492756.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B492758.png)
![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B492759.png)
![1-morpholino-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B492761.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492764.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B492766.png)
![N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492770.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492771.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B492773.png)